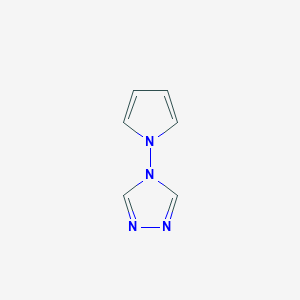

4-(Pyrrol-1-yl)-1,2,4-triazole

CAS No.:

Cat. No.: VC1896605

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6N4 |

|---|---|

| Molecular Weight | 134.14 g/mol |

| IUPAC Name | 4-pyrrol-1-yl-1,2,4-triazole |

| Standard InChI | InChI=1S/C6H6N4/c1-2-4-9(3-1)10-5-7-8-6-10/h1-6H |

| Standard InChI Key | NCGFQIUZLVWYOW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C=C1)N2C=NN=C2 |

Introduction

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H14N4 |

| Molecular Weight | 286.338 g/mol |

| IUPAC Name | 3,5-diphenyl-4-pyrrol-1-yl-1,2,4-triazole |

| Standard InChIKey | ZMLJPUUHAZMFQG-UHFFFAOYSA-N |

The unsubstituted 4-(Pyrrol-1-yl)-1,2,4-triazole would have a simpler structure without the phenyl groups, resulting in a lower molecular weight and the molecular formula C7H6N4.

Spectroscopic Characteristics

Spectroscopic data is essential for the characterization and identification of 4-(Pyrrol-1-yl)-1,2,4-triazole. Based on related structures, the following spectroscopic features would be expected:

NMR Spectroscopy:

-

The 1H NMR spectrum would likely show characteristic signals for the pyrrole ring protons in the aromatic region (δ 6-7 ppm) and the triazole ring proton (typically around δ 8-9 ppm).

-

The 13C NMR would display signals corresponding to the carbon atoms in both ring systems, with the triazole carbons typically appearing in the range of 140-160 ppm.

IR Spectroscopy:

-

Characteristic bands for C=N stretching (approximately 1600-1650 cm-1)

-

Bands associated with aromatic C=C stretching (around 1570 cm-1)

For comparison, related compounds such as 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol show IR bands at 3160 cm-1 (N-H), 1608 cm-1 (C=N), and 1571 cm-1 (C=C) .

Chemical Reactivity

The chemical reactivity of 4-(Pyrrol-1-yl)-1,2,4-triazole is influenced by both the pyrrole and triazole components of its structure. The compound exhibits several key reactivity patterns:

-

The triazole ring demonstrates aromatic character and stability, with the nitrogen atoms providing sites for hydrogen bonding and coordination with metals.

-

The pyrrole component introduces additional reactivity through its nitrogen atom and π-electron system, potentially enabling electrophilic substitution reactions.

-

Related pyrrolyl-triazole compounds can undergo various transformations, including reductive debenzylation and reactions with sulfur to form thione derivatives .

-

Under certain conditions, the triazole ring may open, leading to the formation of N-cyanoformimidamide derivatives, particularly via pyrrolyltriazoliumide intermediates .

Synthesis Methods

Azarine-Based Synthesis

One reported approach involves the reaction of 2H-azirines with triazolium phenacyl bromides to prepare pyrrolyl-triazolium bromides, which can then be further processed to obtain the desired pyrrolyl-triazole derivatives . This method has been successful in producing various substituted derivatives.

Sequential Ring Formation

Another potential approach involves:

-

Preparation of a suitable 1,2,4-triazole precursor

-

Introduction of the pyrrole moiety through N-alkylation or N-arylation reactions

-

Further modifications or functional group transformations as needed

Reaction Mechanisms

The formation of the N-N bond between the pyrrole and triazole rings represents a key step in the synthesis of 4-(Pyrrol-1-yl)-1,2,4-triazole. This typically involves nucleophilic substitution reactions where either:

-

A nucleophilic nitrogen atom in the pyrrole attacks an electrophilic position in a triazole precursor, or

-

A nucleophilic nitrogen atom in the triazole attacks an electrophilic pyrrole derivative

Some pyrrolyl-triazole compounds can exist in different tautomeric forms, including betaines (triazoliumylpyrrolides) and pyrrolyltriazole N-heterocyclic carbenes (NHCs). These forms have comparable thermodynamic stabilities in nonpolar solvents according to DFT calculations at the B3LYP/6-31G(d) level .

Example Synthesis Protocol

A general laboratory-scale synthesis approach for related compounds might involve:

Step 1: Preparation of a triazole precursor

-

For example, reaction of a hydrazine derivative with carbon disulfide in basic medium

-

Formation of an intermediate such as a potassium dithiocarbazinate salt

Step 2: Formation of the triazole ring

-

Reaction with hydrazine hydrate to form the triazole structure

-

Similar to the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol described in the literature

Biological Activities

Antifungal Properties

One of the most significant biological activities associated with 1,2,4-triazole derivatives is their antifungal property. The 1,2,4-triazole core is present as the nucleus in various antifungal drug categories, and derivatives of this structure reveal an extensive span of antifungal activity .

Structure-activity relationship (SAR) studies have confirmed 1,2,4-triazoles as pharmacologically significant moieties with potent and broad antifungal activity . The incorporation of a pyrrole moiety into the 1,2,4-triazole structure, as in 4-(Pyrrol-1-yl)-1,2,4-triazole, could potentially modify or enhance this activity by altering the compound's lipophilicity, electronic distribution, or binding affinity to target enzymes.

Antimicrobial Activities

Beyond antifungal properties, many 1,2,4-triazole derivatives exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. Related compounds, such as isoniazid-based 1,2,4-triazole derivatives, have demonstrated notable antibacterial efficacy in laboratory evaluations .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Comparison to Standards |

|---|---|---|---|

| PJ-B4, PJ-B9, PJ-B13 | >90% inhibition | >90% inhibition | Excellent MIC compared to Norfloxacin |

| PJ-B2, PJ-B6, PJ-B10, PJ-B11 | >80% inhibition | >80% inhibition | Good MIC values |

| Other derivatives | 50-70% inhibition | 50-70% inhibition | Moderate activity |

While these results pertain to specific substituted derivatives rather than the unsubstituted 4-(Pyrrol-1-yl)-1,2,4-triazole, they indicate the significant antimicrobial potential of this class of compounds .

Anti-inflammatory Properties

Some 1,2,4-triazole derivatives have demonstrated anti-inflammatory activity in experimental models. For instance, isoniazid-based 1,2,4-triazole derivatives showed moderate to weak anti-inflammatory activity in carrageenan-induced rat paw edema models .

The potential anti-inflammatory properties of 4-(Pyrrol-1-yl)-1,2,4-triazole would need to be specifically evaluated through appropriate biological assays. The presence of the pyrrole moiety might contribute to the compound's ability to interact with biological targets involved in inflammatory pathways.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4-(Pyrrol-1-yl)-1,2,4-triazole and related compounds is crucial for optimizing their biological activities. Several structural features can significantly influence the biological activity:

Research Applications

Pharmaceutical Development

4-(Pyrrol-1-yl)-1,2,4-triazole and its derivatives have significant potential in pharmaceutical development, particularly in addressing the need for innovative antifungal and antimicrobial agents. The development of new compounds in this class is especially important given that some existing fungicidal agents are no longer effective due to resistance development, various side effects, and high toxicity .

The 1,2,4-triazole structure has been identified as a promising scaffold for developing new antifungal drug candidates with high effectiveness and selectivity . The incorporation of a pyrrole moiety, as in 4-(Pyrrol-1-yl)-1,2,4-triazole, represents a strategic modification that could enhance pharmacological properties.

Synthetic Building Blocks

4-(Pyrrol-1-yl)-1,2,4-triazole can serve as a valuable building block for the synthesis of more complex heterocyclic compounds with enhanced or targeted biological activities. The compound provides a scaffold that can be further functionalized through various chemical transformations.

For example, related compounds have shown the potential for reductive debenzylation to yield substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazoles and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazoles in high yields . Additionally, reaction with sulfur can lead to the formation of thione derivatives with potentially enhanced biological activities .

Catalytic Systems

Some pyrrolyl-triazole compounds can form N-heterocyclic carbenes (NHCs) , which are known to be valuable ligands in various catalytic applications. The potential for 4-(Pyrrol-1-yl)-1,2,4-triazole to serve as a precursor to NHC ligands opens up possibilities for its application in:

-

Coordination with transition metals to form catalytic complexes

-

Functioning as an organocatalyst in specific chemical transformations

-

Stabilizing reactive intermediates in catalytic cycles

Future Research Directions

Structural Optimization

Future research on 4-(Pyrrol-1-yl)-1,2,4-triazole could focus on structural optimization to enhance its biological activities or physical properties. This might include:

-

Systematic introduction of substituents at various positions on both the pyrrole and triazole rings

-

Exploration of isomeric forms with different connection points between the rings

-

Development of hybrid molecules combining 4-(Pyrrol-1-yl)-1,2,4-triazole with other bioactive moieties

These modifications could lead to compounds with improved efficacy, selectivity, or pharmacokinetic properties.

Mechanistic Studies

Understanding the mechanisms by which 4-(Pyrrol-1-yl)-1,2,4-triazole and its derivatives exert their biological activities is crucial for rational drug design. Future research could investigate:

-

Binding modes with specific biological targets

-

Structure-based design of improved derivatives

-

Computational studies to predict activity and optimize structural features

DFT calculations have already provided valuable insights into the stability of various tautomeric forms of related compounds , suggesting that computational approaches could be particularly useful in guiding future research.

Novel Synthetic Methodologies

The development of more efficient, sustainable, and scalable synthetic routes for 4-(Pyrrol-1-yl)-1,2,4-triazole and its derivatives represents another important research direction. This might include:

-

Exploration of green chemistry approaches

-

Development of one-pot or multi-component reaction strategies

-

Application of flow chemistry or other advanced synthetic technologies

Expanded Biological Evaluation

While 1,2,4-triazole derivatives have shown significant antifungal, antimicrobial, and anti-inflammatory activities, the biological evaluation of 4-(Pyrrol-1-yl)-1,2,4-triazole could be expanded to include:

-

Antiviral activity

-

Anticancer potential

-

Neuroprotective effects

-

Activity against neglected tropical diseases

Such expanded evaluation could identify new therapeutic applications for this compound and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume